Triethyl-n-hexylammonium

Description

Evolution of Quaternary Ammonium (B1175870) Compounds in Advanced Chemical Research

Quaternary ammonium compounds (QACs) are a diverse class of chemicals defined by a central, positively charged nitrogen atom bonded to four organic groups. mdpi.com First discovered in the early 1940s, they were initially recognized for their utility as antimicrobials, disinfectants, and surfactants. mass.govturi.org Early examples like Benzalkonium chloride and Dimethyl didecyl ammonium chloride became mainstays in household, industrial, and medical disinfection. mass.govnih.gov

The applications for QACs have evolved significantly over the decades. environex.net.au Beyond their foundational role as biocides, their unique properties have been harnessed in more advanced chemical research. mdpi.com Their use as phase-transfer catalysts, for instance, enhances reaction efficiency by shuttling reactants between immiscible phases (e.g., aqueous and organic). smolecule.com A major advancement came with the development of QACs as components of ionic liquids (ILs)—salts with melting points below 100°C. smolecule.com These ILs are explored for their high thermal stability, wide liquid range, and ionic conductivity, making them valuable as non-volatile solvents for synthesis and catalysis, and as electrolytes in electrochemical devices. smolecule.comresearchgate.net Modern research continues to develop novel QAC architectures, including multicationic or "bushy-tailed" structures, to enhance bioactivity and explore new applications in materials science and medicine. nih.gov

Contextualizing Triethyl-n-hexylammonium within Modern Chemical Science Endeavors

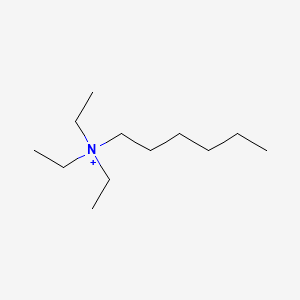

This compound is a quaternary ammonium cation with the chemical formula [N(CH₂CH₃)₃(C₆H₁₃)]⁺ or C₁₂H₂₈N⁺. nih.gov It features three ethyl groups and one n-hexyl group attached to the central nitrogen atom. This specific structure places it within the family of asymmetric tetraalkylammonium cations.

Its primary significance in modern chemical science arises from its use as a component of ionic liquids. In the 1970s, a notable compound, this compound triethyl-n-hexylboride, was synthesized and investigated as part of an exploration into molten tetraalkylammonium tetraalkylborides. acs.orgnih.gov This particular salt was identified as a new ambient-temperature molten salt and was noted for having the lowest viscosity among those studied at the time. nih.govacs.orgresearchgate.net This low viscosity and its liquid state at room temperature made it a promising solvent for electrochemical studies, representing an early foray into the field now known as ionic liquids. nih.govresearchgate.net

Current Research Trajectories and Scholarly Significance of this compound

The scholarly significance of this compound is primarily linked to the investigation of the physical and chemical properties of its salts, particularly this compound triethyl-n-hexylboride. This compound has served as a model system for studying the fundamental behavior of nonaqueous ionic solutions.

Key research trajectories include:

Physical Chemistry of Ionic Solutions: Extensive research has been conducted on the liquid-liquid phase behavior of this compound triethyl-n-hexylboride when mixed with solvents like diphenyl ether. researchgate.netacs.org These studies, involving turbidity and light scattering measurements, have been crucial for understanding critical phenomena in ionic systems. researchgate.netresearchgate.net Researchers have analyzed its critical exponent and correlation length, finding that it exhibits classical mean-field behavior, which is distinct from that of neutral fluids or aqueous binary mixtures. researchgate.netresearchgate.net

Antimicrobial Activity: Early research also identified this compound triethyl-n-hexylboride as a novel antimicrobial agent. nih.gov Studies demonstrated its activity against Candida albicans and various Gram-positive bacteria. acs.orgdeepdyve.com This aligns with the broader application of QACs as biocides, though this specific salt provided a new structural type for investigation. deepdyve.com

Electrochemistry: The potential of this compound triethyl-n-hexylboride as a solvent for electrochemistry was recognized early on due to its nature as an ambient-temperature molten salt. researchgate.net The development of ionic liquids based on similar cations, such as N-trimethyl-N-hexylammonium, for use as electrolytes in batteries continues this line of inquiry, highlighting the importance of the cation's structure in determining electrochemical properties. pku.edu.cn

The following table summarizes key research findings on a prominent salt of this compound.

| Research Area | Compound Studied | Key Findings | References |

| Physical Chemistry | This compound triethyl-n-hexylboride in diphenyl ether | The ionic mixture exhibits a classical susceptibility critical exponent (γ ≈ 1.01). It displays mean-field critical behavior over a specific range of reduced temperatures. The correlation length amplitude (ξ₀) is significantly larger than in neutral fluids. | researchgate.net, researchgate.net |

| Antimicrobial Studies | This compound triethyl-n-hexylboride | Demonstrated antimicrobial activity against Candida albicans and Gram-positive bacteria. | acs.org, nih.gov, deepdyve.com |

| Electrochemistry | This compound triethyl-n-hexylboride | Identified as a new ambient-temperature molten salt with low viscosity, suitable as a solvent for electrochemical applications. | nih.gov, researchgate.net |

Emerging Interdisciplinary Research Frontiers for this compound

The established properties of this compound and its derivatives suggest potential contributions to several emerging interdisciplinary research areas. ucsb.edu

Green Chemistry and Catalysis: As a component of ionic liquids, this compound-based salts are relevant to the field of green chemistry. nih.gov Their low volatility can reduce air pollution compared to conventional organic solvents. Future research could explore its use in biphasic catalysis, where the ionic liquid phase containing a catalyst can be separated and reused, aligning with principles of sustainable chemistry. ucsb.educapes.gov.br

Energy Storage: The field of energy conversion and storage is a major interdisciplinary frontier. ucsb.edu The study of QAC-based ionic liquids as electrolytes in batteries and fuel cells is an active area of research. smolecule.compku.edu.cn The specific structure of the this compound cation, with its combination of short and long alkyl chains, influences properties like ionic conductivity, viscosity, and electrochemical stability. Further investigations could optimize these properties for next-generation energy storage devices.

Materials Science: Research into QACs involves their use in creating self-assembled monolayers and as components in organic-inorganic hybrid materials. smolecule.com The this compound cation could be incorporated into new materials, where its structure could influence surface properties, thermal stability, or ion transport within a solid matrix. ucsb.edu

Biomedical Sciences: While early studies noted the antimicrobial properties of a this compound salt, modern interdisciplinary research could revisit this. deepdyve.comucsb.edu The relationship between the "bushy" structure of certain QACs and their biological activity is a current topic of interest. nih.gov Understanding how the specific arrangement of ethyl and hexyl groups in this compound interacts with cell membranes could inform the design of new antimicrobial agents or other bioactive molecules. mdpi.com

Structure

3D Structure

Properties

CAS No. |

23079-35-8 |

|---|---|

Molecular Formula |

C12H28N+ |

Molecular Weight |

186.36 g/mol |

IUPAC Name |

triethyl(hexyl)azanium |

InChI |

InChI=1S/C12H28N/c1-5-9-10-11-12-13(6-2,7-3)8-4/h5-12H2,1-4H3/q+1 |

InChI Key |

GCRCSLNXFKCFHB-UHFFFAOYSA-N |

SMILES |

CCCCCC[N+](CC)(CC)CC |

Canonical SMILES |

CCCCCC[N+](CC)(CC)CC |

Synonyms |

triethyl-n-hexylammonium triethyl-n-hexylammonium bromide triethyl-n-hexylammonium triethyl-n-hexylboride triethylhexylborate(1-) of triethyl-n-hexylammonium |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations of Triethyl N Hexylammonium

Novel Quaternization Strategies for Triethyl-n-hexylammonium Salts

The traditional and most effective method for synthesizing this compound salts is the Menschutkin reaction. This reaction involves the quaternization of a tertiary amine, in this case, triethylamine (B128534), with an alkyl halide, such as n-hexyl bromide or iodide. mdpi.comnih.govwikipedia.org This process is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. mdpi.com

Optimized Reaction Conditions for High-Yield Synthesis

The efficiency of the quaternization reaction is significantly influenced by various factors, including the choice of solvent, temperature, and the nature of the alkyl halide.

Effect of Alkyl Halide: The reactivity of the alkyl halide in an SN2 reaction follows the order I > Br > Cl. nih.gov Therefore, using n-hexyl iodide would result in a faster reaction rate compared to n-hexyl bromide, which in turn would be more reactive than n-hexyl chloride.

Temperature: An increase in temperature generally leads to an increase in the reaction rate for the Menschutkin reaction. semanticscholar.org However, the optimal temperature will depend on the specific reactants and solvent used. For continuous processes, temperatures between 50°C and 140°C have been reported for the quaternization of tertiary amines. itwreagents.com

A study on the quaternization of triethylamine with various alkyl halides in acetonitrile (B52724) at 30°C provides valuable kinetic data. The rate constants for the reaction of triethylamine with different alkyl halides are presented in the table below.

Interactive Data Table: Rate Constants for the Quaternization of Triethylamine with Various Alkyl Halides in Acetonitrile at 30°C

| Alkyl Halide (RX) | Rate Constant (k) (M⁻¹s⁻¹) | Relative Reactivity (k(RX)/k(BuI)) |

|---|---|---|

| Benzyl (B1604629) Iodide (BzI) | - | 2200 |

| Methyl Iodide (MeI) | - | 1170 |

| Allyl Iodide | - | 522 |

| Ethyl Iodide (EtI) | - | 5.3 |

| Propyl Iodide (PrI) | - | 1.3 |

| n-Hexyl Iodide (HexI) | - | 1.1 |

| n-Butyl Iodide (BuI) | 3.37 x 10⁻⁵ | 1 |

| Benzyl Bromide (BzBr) | - | 243 |

| Benzyl Chloride (BzCl) | 3.36 x 10⁻⁵ | 1 |

Data adapted from a study on the solvent and structural effects on the quaternization of triethylamine.

This data clearly illustrates the influence of the alkyl group and the halide on the reaction rate. The reactivity decreases with increasing alkyl chain length, with n-hexyl iodide being slightly more reactive than n-butyl iodide.

Mechanistic Elucidation of Alkylation Pathways

The quaternization of triethylamine with an n-hexyl halide proceeds through a well-established SN2 mechanism. mdpi.com This mechanism involves a single concerted step where the nucleophilic nitrogen atom of triethylamine attacks the electrophilic carbon atom of the n-hexyl halide from the backside, leading to the simultaneous formation of the C-N bond and cleavage of the C-X (where X is a halogen) bond. nih.gov

The transition state of the reaction is a trigonal bipyramidal arrangement where the nitrogen and the leaving group are at the axial positions, and the carbon atom is sp2 hybridized. The reaction proceeds with an inversion of configuration at the carbon center, although this is not relevant for an n-hexyl group which is not chiral.

The rate of the SN2 reaction is described by a second-order rate law, being first order in both the tertiary amine and the alkyl halide. mdpi.com The reaction rate is sensitive to steric hindrance. As the substitution around the electrophilic carbon increases, the rate of reaction decreases. This is consistent with the observed reactivity trend for alkyl halides: primary > secondary > tertiary. nih.gov Since n-hexyl halides are primary alkyl halides, they are good substrates for the SN2 reaction.

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally benign synthetic methods. Green chemistry principles can be applied to the synthesis of this compound to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-Free and Supported Synthesis Techniques

One of the key principles of green chemistry is the reduction or elimination of solvents. Solvent-free, or neat, reactions can lead to higher reaction rates, easier product isolation, and reduced environmental impact. Microwave-assisted synthesis has emerged as a powerful tool for conducting solvent-free reactions. mdpi.comresearchgate.net This technique can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. mdpi.comresearchgate.net While a specific protocol for the microwave-assisted synthesis of this compound is not detailed in the provided search results, the successful application of this method for other quaternary ammonium (B1175870) salts suggests its potential applicability. mdpi.comresearchgate.netresearchgate.neteurekaselect.com

Another approach is the use of supported catalysts, such as solid catalysts with an ionic liquid layer (SCILL). researchgate.net This can facilitate catalyst recovery and reuse, contributing to a more sustainable process.

Catalytic Enhancements in this compound Formation

Ionic liquids themselves can act as catalysts in various chemical transformations. researchgate.netresearchgate.netresearchgate.nettcichemicals.comresearchgate.net For instance, molten tetrabutylammonium (B224687) bromide has been shown to be an effective and recyclable catalyst for certain reactions under solvent-free conditions. rsc.org The use of a catalytic amount of an ionic liquid could potentially enhance the rate of the Menschutkin reaction for the synthesis of this compound, although specific examples for this reaction are not provided in the search results. Triethylammonium (B8662869) salts themselves have been used as ionic liquid catalysts for reactions like Fischer esterification. wikipedia.orgresearchgate.net

Ultrasound-assisted synthesis is another green technique that can accelerate reaction rates and improve yields. lcms.czcdhfinechemical.comscribd.comscribd.com The application of ultrasound in the synthesis of other heterocyclic compounds has been shown to be efficient and environmentally friendly. lcms.czcdhfinechemical.comscribd.com

Purification and Isolation Methodologies for Research-Grade this compound

Obtaining high-purity this compound is crucial for its use in research and specialized applications. Several methods can be employed for the purification of quaternary ammonium salts.

A common method for purifying solid quaternary ammonium salts is recrystallization. google.com The choice of solvent is critical and typically involves dissolving the crude product in a minimal amount of a hot solvent in which it is soluble, followed by cooling to induce crystallization. The purified product is then collected by filtration.

For non-crystalline or highly soluble salts, chromatographic techniques are often employed. Ion-pair chromatography is a particularly useful method for the separation and purification of ionic compounds like quaternary ammonium salts. itwreagents.comlcms.czcdhfinechemical.comthermofisher.comwaters.com In this technique, an ion-pairing reagent is added to the mobile phase to form a neutral ion-pair with the charged analyte, which can then be separated on a reversed-phase column. itwreagents.comthermofisher.com Reagents such as hexylammonium acetate (B1210297) (HAA) have been used effectively for the analysis of oligonucleotides, demonstrating the utility of long-chain alkylammonium salts in this technique. lcms.czwaters.com

It is important to note that the triethylammonium cation can sometimes be lost during chromatographic purification on silica (B1680970) gel, leading to the isolation of the product in its acidic form. Careful selection of the chromatographic conditions and elution system is therefore necessary to ensure the integrity of the final product.

Advanced Chromatographic Purification Techniques

The purification of this compound salts, which belong to the class of quaternary ammonium compounds (QACs), presents unique challenges due to their ionic nature and potential for strong interactions with traditional chromatographic stationary phases. Advanced chromatographic techniques are therefore essential to achieve the high purity required for many applications. While specific studies focusing solely on this compound are limited, the principles and methods applied to other QACs and ionic liquids are directly relevant.

Ion-pair chromatography is a particularly effective technique for the purification of QACs. This method involves the addition of a counter-ion to the mobile phase, which forms a neutral ion pair with the charged analyte. This neutral complex can then be separated using normal-phase or reversed-phase chromatography. For preparative scale purification, normal-phase ion-pair chromatography using silica gel can be employed, though careful optimization is needed to prevent strong, irreversible binding of the QAC to the stationary phase. The use of mobile phase additives, such as salts like sodium bromide, can help to modulate the retention of the QAC on the column.

Another approach is the use of zwitterionic stationary phases in hydrophilic interaction liquid chromatography (HILIC) mode. This technique is well-suited for the separation of highly polar compounds like QACs. The zwitterionic stationary phase possesses both positive and negative charges, allowing for unique selectivity and retention mechanisms based on electrostatic interactions and partitioning. The retention of the QAC can be finely tuned by adjusting the ionic strength and organic content of the mobile phase.

Gas chromatography (GC) can also be utilized, particularly for more volatile derivatives or precursors of this compound. When used as a stationary phase itself, as in the case of some ionic liquids, it can offer unique separation selectivities based on the "dual nature" of these materials to interact with both polar and non-polar analytes.

Interactive Data Table: Comparison of Chromatographic Techniques for Quaternary Ammonium Compound Purification

| Technique | Stationary Phase | Mobile Phase Concept | Key Parameters to Optimize | Typical Purity Achieved |

| Ion-Pair Chromatography | Silica Gel or C18 | Addition of a counter-ion to form a neutral pair. | Counter-ion type and concentration, pH, organic solvent ratio. | >98% |

| HILIC | Zwitterionic | High organic content with a small amount of aqueous buffer. | Ionic strength of the buffer, organic solvent type and percentage. | >99% |

| Gas Chromatography | Ionic Liquid-based | Inert carrier gas (e.g., He, N2). | Temperature program, column polarity, injection parameters. | >99.5% |

Crystallization and Recrystallization Optimization

Crystallization is a critical step in the purification of solid this compound salts, such as this compound bromide. The goal is to obtain a highly pure, crystalline solid from a solution. The choice of solvent is the most crucial factor in developing an effective recrystallization process. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.

For this compound bromide, a known and effective solvent system for recrystallization is a mixture of acetone (B3395972) and ethyl acetate. dss.go.th The impure solid is dissolved in a minimal amount of hot acetone, and then ethyl acetate is added as an anti-solvent to induce crystallization as the solution cools. This process allows for the selective precipitation of the desired salt while impurities remain dissolved in the solvent mixture.

The optimization of a recrystallization process involves a systematic screening of various solvents and solvent mixtures. Key properties to consider when selecting a solvent include its polarity, boiling point, and its ability to form well-defined crystals. A systematic approach to solvent screening can be employed by testing the solubility of the compound in a range of solvents with varying polarities at both room temperature and their boiling points.

Interactive Data Table: Solvent Screening for Recrystallization of a Quaternary Ammonium Salt

| Solvent | Polarity Index | Solubility at 25°C | Solubility at Boiling Point | Crystal Formation on Cooling |

| Water | 10.2 | High | Very High | Poor |

| Methanol (B129727) | 5.1 | High | Very High | Poor |

| Ethanol | 4.3 | Moderate | High | Good |

| Acetone | 5.1 | Moderate | High | Excellent |

| Ethyl Acetate | 4.4 | Low | Moderate | Good |

| Hexane | 0.1 | Insoluble | Low | - |

| Toluene | 2.4 | Low | Moderate | Fair |

Once a suitable solvent or solvent system is identified, further optimization can be achieved by controlling the cooling rate. Slow cooling generally promotes the formation of larger, more perfect crystals, which are easier to filter and wash, leading to a higher purity product. Seeding the solution with a small crystal of the pure compound can also be employed to induce crystallization and control crystal size.

Scale-Up Considerations for this compound in Academic and Pilot Research

The transition from laboratory-scale synthesis to academic and pilot research scale production of this compound salts requires careful consideration of several factors to ensure safety, efficiency, and product quality. The synthesis of quaternary ammonium salts, often an alkylation reaction, is typically exothermic. researchgate.netrsc.org

One of the primary challenges in scaling up the synthesis is managing the heat generated during the reaction. In a large-scale batch reactor, inefficient heat dissipation can lead to a rapid temperature increase, potentially causing side reactions, product degradation, and safety hazards. To mitigate this, the use of continuous flow reactors, such as micro-reactors or millistructured reactors, is a promising approach. researchgate.netrsc.org These reactors offer a high surface-area-to-volume ratio, enabling efficient heat exchange and precise temperature control. This allows the reaction to be conducted under more intense conditions (higher temperatures and concentrations) without compromising safety or product purity, leading to a significant increase in the space-time-yield. researchgate.netrsc.org

Another key consideration is the choice of solvent. While laboratory syntheses may use solvents for ease of handling and temperature control, a solvent-free process is often preferred for industrial applications to reduce waste and simplify downstream processing. rsc.org The high viscosity of some ionic liquids can pose challenges in a solvent-free system, affecting mixing and mass transfer. The design of the reactor and agitation system is therefore critical to ensure homogeneity.

The purification process must also be scalable. While chromatography can provide very high purity, it may be less economical for large quantities. Crystallization is often the preferred method for bulk purification. The scale-up of crystallization requires careful control over cooling profiles, agitation, and seeding to ensure consistent crystal size distribution and purity. The filtration and drying of the final product are also important steps that need to be optimized for larger quantities.

Interactive Data Table: Comparison of Batch vs. Continuous Synthesis for Quaternary Ammonium Salts

| Parameter | Batch Reactor | Continuous Flow Reactor |

| Heat Transfer | Poor to moderate | Excellent |

| Temperature Control | Difficult, potential for hotspots | Precise |

| Safety | Higher risk of thermal runaway | Inherently safer |

| Space-Time-Yield | Low | High |

| Scalability | Can be challenging | More straightforward |

| Product Consistency | Batch-to-batch variation | High |

In academic and pilot research, a thorough understanding of the reaction kinetics and thermodynamics is essential for successful scale-up. This data allows for the development of robust process models that can predict the behavior of the reaction at a larger scale and guide the design of the reactor and operating conditions.

Triethyl N Hexylammonium in Advanced Materials Science Research and Engineering

Integration of Triethyl-n-hexylammonium into Novel Ionic Liquid Formulations

The exploration of this compound as a cationic component in ionic liquid (IL) formulations marks a significant advancement in the tailoring of these novel materials for specific applications. Ionic liquids, which are salts with melting points below 100°C, are composed of a large organic cation and an organic or inorganic anion. tcichemicals.com The versatility in their design, allowing for the fine-tuning of physicochemical properties, has positioned them as promising alternatives to volatile organic compounds in various fields. tcichemicals.comresearchgate.net The this compound cation, with its unique combination of a compact triethyl head group and a longer n-hexyl tail, offers a distinct balance of steric and hydrophobic characteristics that influence the resulting IL's properties.

Structure-Function Relationship in this compound-Based Ionic Liquids

The performance of an ionic liquid is intrinsically linked to the structure of its constituent ions. For this compound-based ILs, the interplay between the cation's architecture and the chosen anion dictates key properties such as viscosity, thermal stability, and solvent behavior. The asymmetric nature of the this compound cation, featuring three ethyl groups and one hexyl group attached to the central nitrogen atom, plays a crucial role in disrupting crystal lattice formation, which often results in a lower melting point.

The choice of the anion paired with the this compound cation is equally critical in determining the final properties of the IL. Anions can range from simple halides to complex organic molecules, each imparting different characteristics. For instance, pairing with a small, coordinating anion might lead to a higher viscosity due to strong ion-pairing, while a larger, more charge-diffuse anion could result in a less viscous liquid with greater ionic mobility.

Illustrative Table of Potential this compound-Based Ionic Liquids and Their Expected Properties:

| Cation | Anion | Expected Melting Point | Expected Viscosity | Potential Application |

| This compound | Bromide | Low | Moderate to High | Synthesis, Catalysis |

| This compound | Bis(trifluoromethylsulfonyl)imide (NTf2) | Low | Low to Moderate | Electrochemistry, Separations |

| This compound | Acetate (B1210297) | Low to Moderate | High | Biomass processing, CO2 capture |

| This compound | Dicyanamide | Very Low | Low | Lubrication, Thermal fluids |

This table is illustrative and based on general trends observed in ionic liquids. Actual properties would require experimental verification.

Development of Task-Specific Ionic Liquids Incorporating this compound

Task-specific ionic liquids (TSILs) are a class of ILs where a functional group is covalently tethered to either the cation or the anion to impart a specific chemical functionality. researchgate.net This "designer solvent" approach allows for the creation of ILs tailored for particular applications, such as metal ion extraction, catalysis, or separations. researchgate.netresearchgate.net The this compound cation can serve as a scaffold for the development of TSILs by incorporating functional groups onto one of its alkyl chains.

For example, a hydroxyl group could be introduced to the n-hexyl chain to enhance the IL's ability to dissolve carbohydrates for biomass processing. Similarly, the incorporation of an amine or a thiol group could create a TSIL with the capacity to chelate metal ions, making it useful for extraction and purification processes. researchgate.net The synthesis of such functionalized cations would typically involve the reaction of a precursor amine with an appropriately functionalized alkyl halide.

The development of TSILs based on this compound also extends to their use as catalysts or catalyst supports. The ionic liquid can act as a solvent for a reaction while the functional group on the cation participates in the catalytic cycle. This dual functionality can lead to enhanced reaction rates and selectivities, as well as easier catalyst recovery and recycling. researchgate.net

This compound as a Component in Functional Membrane Systems

The incorporation of quaternary ammonium (B1175870) compounds like this compound into polymeric membranes is a promising strategy for enhancing their performance in various separation processes. researchgate.net These compounds can be introduced as additives during membrane fabrication or chemically grafted onto the polymer backbone to modify the membrane's surface chemistry and morphology. researchgate.netmdpi.com The presence of the positively charged this compound cation can influence properties such as hydrophilicity, surface charge, and antifouling characteristics. researchgate.net

Membrane Fabrication Methodologies Utilizing this compound

Several membrane fabrication techniques can be adapted to include this compound. In the phase inversion process, a common method for preparing porous membranes, this compound salts can be blended into the polymer casting solution. semanticscholar.org During the phase inversion, where the polymer solution is immersed in a non-solvent bath, the this compound can migrate towards the membrane surface, modifying its properties.

Another approach is interfacial polymerization, which is widely used for creating thin-film composite membranes for applications like nanofiltration and reverse osmosis. In this method, the this compound cation could be incorporated into the aqueous or organic phase to influence the polymerization reaction and the resulting polyamide layer's structure and charge. researchgate.net

Surface modification techniques offer another avenue for integrating this compound. Pre-formed membranes can be functionalized by grafting molecules containing the this compound moiety onto their surface. This can be achieved through various chemical reactions, leading to a permanent modification of the membrane's surface properties. mdpi.com

Permeation Mechanism Studies in this compound-Modified Membranes

The presence of this compound within a membrane can significantly alter its permeation mechanisms for different species. The positively charged quaternary ammonium groups can create a fixed positive charge on the membrane surface, which can influence the transport of charged solutes through electrostatic interactions. researchgate.netresearchgate.net This is particularly relevant in applications such as ion separation, where the membrane's selectivity can be enhanced by Donnan exclusion effects.

For instance, a membrane modified with this compound would be expected to repel positively charged ions (co-ions) while allowing the passage of negatively charged ions (counter-ions). unt.edu The extent of this effect would depend on the concentration of the fixed charges and the ionic strength of the feed solution.

Furthermore, the incorporation of this compound can affect the transport of water and uncharged solutes. The presence of the ionic groups can increase the hydrophilicity of the membrane surface, potentially leading to the formation of a hydration layer that can facilitate water transport and reduce the adsorption of foulants. researchgate.netmdpi.com The size and conformation of the this compound cation can also influence the free volume within the polymer matrix, which can impact the diffusion of molecules through the membrane. researchgate.net

Role of this compound in Polymer Chemistry and Advanced Coatings

In the broader field of polymer chemistry, this compound and similar quaternary ammonium salts can play several important roles. They can act as phase transfer catalysts, facilitating reactions between reactants in immiscible phases. wikipedia.org This is particularly useful in polymerization reactions where monomers and initiators may have different solubilities. The this compound cation can transport anionic species from an aqueous phase to an organic phase where the polymerization occurs.

These compounds can also be used as catalysts or co-catalysts in certain polymerization processes. For example, in the ring-opening polymerization of epoxides, quaternary ammonium salts can act as initiators or activators. rsc.orgmdpi.com The presence of the this compound cation can influence the rate and control of the polymerization, leading to polymers with desired molecular weights and architectures.

In the realm of advanced coatings, this compound holds potential for the development of functional surfaces. Quaternary ammonium compounds are well-known for their antimicrobial properties, and incorporating them into coatings can render surfaces that inhibit the growth of bacteria, fungi, and viruses. nih.govinnovationnewsnetwork.com This is attributed to the interaction of the positively charged nitrogen with the negatively charged cell membranes of microorganisms, leading to cell disruption. youtube.com

Furthermore, quaternary ammonium salts have been investigated for their anti-corrosive properties in coatings for metal surfaces. google.com They can form a protective layer on the metal, inhibiting the corrosion process. The specific structure of the this compound cation, with its combination of alkyl chains, could offer a unique balance of surface activity and film-forming properties beneficial for corrosion protection.

Mechanistic Insights and Catalytic Applications of Triethyl N Hexylammonium in Organic Transformations

Elucidation of Phase-Transfer Catalysis Mechanisms by Triethyl-n-hexylammonium

The fundamental role of this compound in phase-transfer catalysis is to facilitate the transport of a reactant from one phase (typically aqueous or solid) into another (typically organic) where the primary reaction occurs. nih.govbiomedres.us The positively charged quaternary ammonium (B1175870) cation forms a lipophilic ion pair with an anion (e.g., hydroxide (B78521), cyanide, or a carbanion) from the aqueous or solid phase. alfa-chemistry.comprinceton.edu This newly formed, organic-soluble complex can then migrate across the phase interface into the bulk organic phase. researchgate.net Once in the organic phase, the anion is highly reactive, as it is poorly solvated and only loosely associated with the bulky this compound cation, allowing it to readily participate in reactions like alkylations, substitutions, or additions. princeton.educrdeepjournal.org After the reaction, the catalyst cation pairs with the leaving group and can return to the initial phase to repeat the cycle, thus acting in a catalytic manner.

The structure of the catalyst is paramount to its efficacy. The presence of the n-hexyl chain in this compound significantly increases its lipophilicity compared to catalysts with only smaller alkyl groups (e.g., tetraethylammonium). This enhanced lipophilicity is crucial for the efficient extraction of the ion pair into the organic medium, which can lead to faster reaction rates. core.ac.uk

Interfacial Kinetic Studies of this compound-Mediated Reactions

Several factors influence the interfacial kinetics:

Catalyst Structure: The size and lipophilicity of the quaternary ammonium cation are critical. While a larger alkyl group like n-hexyl enhances solubility in the organic phase, an excessively bulky structure might hinder the ion exchange process at the interface or the reactivity of the paired anion. The balance in this compound is often effective.

Anion Type: The nature of the anion being transferred also affects the kinetics. "Softer," more polarizable anions often form ion pairs that are more readily extracted into the organic phase.

Kinetic models, such as the Langmuir-Hinshelwood model, are often applied to describe the photodegradation of substances where the reaction occurs on the surface of a catalyst, providing a framework that can be analogous to understanding interfacial phenomena in PTC. scielo.org.ar Studies on enzyme kinetics also highlight how reaction rates are dependent on substrate concentration and catalyst activity, principles that are transferable to PTC systems where the concentration of the transferred anion and the catalyst's efficiency are key. solubilityofthings.comsolubilityofthings.comnih.gov While specific kinetic constants for this compound are not widely published, its performance can be inferred from comparative studies of various tetraalkylammonium salts, where catalysts with moderate chain lengths often exhibit optimal activity. core.ac.ukphasetransfercatalysis.com

Substrate Scope and Selectivity Enhancements via this compound Catalysis

The choice of phase-transfer catalyst can significantly influence the range of substrates that can be used effectively (substrate scope) and the preferential formation of a specific product (selectivity). researchgate.netresearchgate.netwiley-vch.de this compound, by virtue of its specific lipophilicity, can offer advantages over other catalysts in certain transformations.

For instance, in alkylation reactions of active methylene (B1212753) compounds, PTC conditions are known to favor mono-alkylation over di-alkylation, a significant selectivity advantage. crdeepjournal.org The structure of the catalyst, such as this compound, can fine-tune this selectivity. Its moderate steric bulk can influence the approach of the electrophile to the ion-paired carbanion in the organic phase.

Furthermore, the catalyst can expand the substrate scope by effectively transporting anions that are otherwise difficult to extract. In reactions involving aromatic substrates, the catalyst's ability to penetrate the organic phase is crucial. The use of an appropriate catalyst can allow reactions to proceed with a wider variety of substituted aromatic compounds. nih.gov In some cases, the catalyst choice is essential for achieving high enantioselectivity in asymmetric reactions, where chiral catalysts derived from cinchona alkaloids are used. core.ac.uknih.gov While this compound itself is achiral, its structural properties are relevant to the design of more complex chiral catalysts.

This compound as a Catalyst in Multiphase Reaction Systems

This compound demonstrates its versatility by functioning effectively in various multiphase systems, most notably in solid-liquid and liquid-liquid phase-transfer catalysis. crdeepjournal.org

Solid-Liquid Phase-Transfer Catalysis

In solid-liquid PTC (SL-PTC), this compound facilitates the reaction between a solid inorganic or organic salt and a substrate dissolved in an organic solvent. The catalyst functions by extracting an anion from the crystal lattice of the solid salt, forming an ion pair that is soluble in the organic phase. This process avoids the need for water, which can be advantageous in preventing hydrolysis side reactions and can lead to higher reaction rates and selectivities. crdeepjournal.org

A typical application is in nucleophilic substitution reactions where a solid salt like potassium cyanide or potassium phenoxide is used. princeton.educrdeepjournal.org The this compound cation exchanges with the potassium cation on the surface of the solid, bringing the reactive anion into the solution to react with an organic substrate.

Table 1: Representative Solid-Liquid PTC Reaction

| Reaction | Nucleophilic Aromatic Substitution |

|---|---|

| Reactants | o-Chloronitrobenzene, Solid Potassium Phenoxide |

| Catalyst | This compound salt (analogous to Tetra-n-butylphosphonium bromide) crdeepjournal.org |

| Phases | Solid (K-phenoxide), Liquid (o-Chloronitrobenzene in solvent) |

| Product | o-Nitrodiphenyl ether |

| Advantage | Avoids slow reaction times and by-products associated with liquid-liquid systems for this specific transformation. crdeepjournal.org |

Liquid-Liquid Phase-Transfer Catalysis

Liquid-liquid PTC (LL-PTC) is the most common mode of operation, where this compound shuttles anions from an aqueous phase to an organic phase. crdeepjournal.org This is particularly useful for reactions involving water-soluble nucleophiles like sodium hydroxide or sodium cyanide. princeton.edu

A classic example is the generation of dichlorocarbene (B158193) from chloroform (B151607). In a two-phase system of chloroform (organic phase) and concentrated aqueous sodium hydroxide (aqueous phase), a phase-transfer catalyst like this compound is essential. wikipedia.orgwikidoc.org The catalyst transports hydroxide ions into the organic phase, or facilitates deprotonation at the interface, to generate the trichloromethanide anion (CCl₃⁻). This anion then rapidly eliminates a chloride ion to form the highly reactive dichlorocarbene (CCl₂), which can then react with alkenes present in the organic phase to form dichlorocyclopropanes. wikipedia.orgnih.gov

Table 2: Representative Liquid-Liquid PTC Reaction

| Reaction | Dichlorocyclopropanation of an Alkene |

|---|---|

| Reactants | Alkene (e.g., Cyclohexene), Chloroform, Aqueous Sodium Hydroxide |

| Catalyst | This compound salt (analogous to Benzyltriethylammonium bromide) wikipedia.org |

| Phases | Liquid (Alkene/Chloroform), Liquid (Aqueous NaOH) |

| Intermediate | Dichlorocarbene (CCl₂) |

| Product | Dichlorocyclopropane derivative |

| Mechanism | The catalyst facilitates the deprotonation of chloroform at the interface or in the organic phase to generate dichlorocarbene. wikipedia.orgwikidoc.org |

Beyond Traditional Phase-Transfer: Emerging Catalytic Roles of this compound

The utility of this compound and its derivatives is expanding beyond the conventional role of a phase-transfer agent. These compounds are increasingly recognized as ionic liquids (ILs), which are salts that are liquid below 100 °C. alfa-chemistry.commdpi.com As ionic liquids, they can act not just as a catalyst but as the entire reaction medium, offering a unique solvent environment that can influence reaction outcomes. nih.govalfa-chemistry.com

Ammonium-based ionic liquids, such as derivatives of this compound, are noted for their broad electrochemical windows and chemical stability. alfa-chemistry.comresearchgate.netmdpi.com For example, trimethyl-n-hexylammonium bis(trifluoromethylsulfonyl)imide has been studied as an electrolyte for electrochemical applications, including the electrodeposition of silicon and other metals. researchgate.netmdpi.comcore.ac.ukconfex.com In these systems, the ionic liquid is not merely an inert solvent but an active component of the electrochemical interface, where its structure influences ion transport and deposition mechanisms. confex.com

This dual role as both solvent and catalyst (or catalyst precursor) represents an emerging area of green chemistry. alfa-chemistry.com Using a this compound-based ionic liquid can eliminate the need for volatile organic solvents, simplify product separation, and allow for catalyst recycling. nih.gov For instance, certain hydrolysis reactions can be performed using an ammonium ionic liquid as a dual solvent-catalyst, requiring no additional volatile organic compounds. alfa-chemistry.com The investigation into molten tetraalkylammonium tetraalkylborides, including this compound triethyl-n-hexylboride, as reaction media dates back several decades, highlighting early interest in these non-traditional catalytic roles. nih.govresearchgate.net As research continues, the application of this compound as a task-specific ionic liquid in organic synthesis, electrochemistry, and materials science is expected to grow, moving far beyond its traditional function as a simple phase-transfer catalyst.

Electrochemical and Energy Storage Research Utilizing Triethyl N Hexylammonium

Triethyl-n-hexylammonium as an Electrolyte Component in Advanced Electrochemical Cells

Quaternary ammonium (B1175870) salts, including those with the this compound cation, are recognized for their favorable characteristics as electrolyte components. mdpi.com They often exhibit better thermal and chemical stability compared to other classes of ionic liquids like those based on imidazolium (B1220033) or pyridinium (B92312) cations. mdpi.com Their application extends to various electrochemical devices, including batteries and supercapacitors. mdpi.commdpi.com

This compound salts, particularly when paired with anions like bis(trifluoromethylsulfonyl)imide (TFSI), are key components in the design of electrolytes for high-voltage supercapacitors and advanced battery systems. frontiersin.orgbohrium.comnih.gov Research has shown that N-trimethyl-N-hexylammonium bis(trifluoromethylsulfonyl)imide ([N1116][TFSI]) is a viable ionic liquid for supercapacitors intended for high-temperature operation. frontiersin.orgbohrium.comnih.gov In a study evaluating various ionic liquids, a supercapacitor using [N1116][TFSI] demonstrated a potential window of 5.2 V. frontiersin.orgbohrium.comnih.gov

The performance of these electrolytes is intrinsically linked to their physical properties. For instance, the viscosity of this compound triethyl-n-hexylboride was observed to decrease significantly with increasing temperature, a desirable trait for electrolyte applications. researchgate.net In the context of lithium-ion batteries, the temperature significantly affects the electrochemical behavior of electrolytes containing trimethyl-n-hexylammonium bis(trifluoromethanesulfone)imide (TMHA-TFSI). researchgate.net Optimal performance, including a discharge capacity of 128.2 mAh/g and a coulombic efficiency of 92.1% in the first cycle for a LiCoO2 electrode, was achieved at 35 °C. researchgate.net

The addition of co-solvents or additives can further tailor the properties of this compound-based electrolytes. For example, the introduction of ethylene (B1197577) carbonate (EC) to a trimethyl-n-hexylammonium bis(trifluoromethanesulfone)imide (TMHATFSI) molten salt containing a lithium salt facilitated the electrochemical formation of a graphite (B72142) intercalation compound of lithium, which is crucial for the function of lithium-ion batteries. researchgate.net However, the intercalation of the larger organic cations, such as trimethyl-N-hexylammonium, into graphite layers can also lead to structural disorder. unist.ac.kr The use of additives like fluoroethylene carbonate (FEC) can help form a protective solid electrolyte interphase (SEI) layer, suppressing this destructive intercalation and improving cycling performance. unist.ac.kr

Table 1: Physicochemical Properties of Selected this compound-Based Electrolytes

| Ionic Liquid | Application | Key Finding | Reference |

|---|---|---|---|

| N-trimethyl-N-hexylammonium bis(trifluoromethylsulfonyl)imide ([N1116][TFSI]) | High-temperature supercapacitors | Achieved a potential window of 5.2 V. | frontiersin.orgbohrium.comnih.gov |

| Trimethyl-n-hexylammonium bis(trifluoromethanesulfone)imide (TMHA-TFSI) with LiTFSI | Lithium-ion batteries | Optimal discharge capacity of 128.2 mAh/g at 35°C. | researchgate.net |

| This compound triethyl-n-hexylboride | General electrolyte studies | Viscosity decreases non-exponentially with increasing temperature. | researchgate.net |

The efficiency of an electrolyte is largely governed by its ability to transport ions and facilitate charge transfer. In this compound-based electrolytes, ion mobility and conductivity are key performance indicators. The relationship between ionic conductivity and viscosity is often analyzed using a Walden plot. researchgate.netjst.go.jp For trimethyl-n-hexylammonium bis((trifluoromethyl)sulfonyl)amide (TMHA-Tf₂N), a single straight line on the Walden plot across various temperatures and water contents indicates a consistent ion transport mechanism. jst.go.jp

The size of the cation plays a significant role in its mobility; larger cations generally lead to lower conductivity. researchgate.net The conductivity of ionic liquids can be influenced by factors such as viscosity, density, ion size, and ionic aggregation. mdpi.com For instance, the equivalent conductance of neat liquid this compound triethyl-n-hexylboride increases by a factor of 13 over a temperature range of 20-80°C. researchgate.net

Molecular dynamics simulations provide further insights into ion transport, correlating experimental conductivity data with ion-pairing dynamics. These simulations, along with experimental techniques like variable-temperature electrochemical impedance spectroscopy (EIS), help in determining the activation energies for ion transport. In systems containing trimethyl-N-hexylammonium cations, their intercalation into graphene layers has been observed, which can disrupt the graphite crystal structure. unist.ac.kr This highlights the direct involvement of the cation in the charge transfer processes occurring at the electrode-electrolyte interface. The addition of fluoroethylene carbonate (FEC) can mitigate this by forming a protective layer that suppresses the electrochemical reduction of the ionic liquid and the intercalation of the bulky cations. unist.ac.kr

Triethyl N Hexylammonium in Advanced Separation Science and Extraction Research

Mechanistic Investigations of Liquid-Liquid Extraction with Triethyl-n-hexylammonium

This compound, a quaternary ammonium (B1175870) salt, has been a subject of interest in the field of liquid-liquid extraction, particularly for the separation of metal ions. Its efficacy is rooted in its ability to act as an ion exchange agent, facilitating the transfer of target ions from an aqueous phase to an organic phase.

Extraction Efficiency and Selectivity Studies for Metal Ions

Research has demonstrated the potential of ammonium-based ionic liquids, including structures similar to this compound, in enhancing the extraction efficiency and selectivity for various metal ions. For instance, the use of ionic liquids can significantly improve the performance of extractants like CMPO for metal ions compared to conventional organic solvents such as n-dodecane. researchgate.net The extraction mechanism in these systems is often a cation-exchange process. researchgate.net

Studies involving the separation of platinum group metals, which are notoriously difficult to separate due to their similar chemical properties, have explored the use of ionic liquids. For example, a betaine-based ionic liquid was used to separate Pt(IV) and Ir(IV) with high efficiency. rsc.org The extraction mechanism was identified as an anion-exchange process. rsc.org

The extraction of rare earth elements has also been investigated. The combination of different extractants can lead to synergistic effects, significantly enhancing both extraction efficiency and selectivity. For example, a mixture of [N1444][P507] and TRPO (trialkylphosphine oxide) showed improved performance in separating Yttrium (Y) and Erbium (Er) compared to the individual extractants. mdpi.com

Below is a table summarizing the extraction efficiencies for selected metal ions using different extraction systems.

| Metal Ion | Extractant System | Extraction Efficiency (%) | Reference |

| Zn(II) | 1-hexyl-pyridinium bromide in decanol | - | researchgate.net |

| Pt(IV) | [C6bet]Br/[C6mim][NTF2] | ~99 | rsc.org |

| Ir(IV) | [C6bet]Br/[C6mim][NTF2] | ~88 | rsc.org |

| Y(III) | [N1444][P507] and TRPO | 88.4 | mdpi.com |

| Er(III) | [N1444][P507] and TRPO | 93.3 | mdpi.com |

Anion Exchange Mechanisms and Synergistic Extraction Phenomena

The primary mechanism governing the extraction of metal ions using this compound and similar quaternary ammonium salts is anion exchange. rsc.org In acidic solutions, the amine group of the extractant can be protonated, which then facilitates the exchange with anionic metal complexes from the aqueous phase. wiserpub.com The transfer of the protonated amine-metal complex into the organic phase results in an increase in the pH of the aqueous solution. wiserpub.com

Synergistic extraction occurs when a mixture of two or more extractants provides a significantly higher extraction efficiency than the sum of the individual extractants. mdpi.com This phenomenon is often observed when combining acidic and neutral extractants or two different types of extractants. The addition of a second extractant can enhance the extraction by forming more stable and extractable complexes. For instance, the combination of Cyanex 272 and Alamine 336 demonstrated a notable synergistic effect in the extraction of Ga(III). wiserpub.com Similarly, the addition of tri-n-octylphosphine oxide (TOPO) to β-diketone extractants improved the extraction of La(III) and Ce(III). scirp.org

The mechanism behind synergistic extraction can involve different interactions. For example, in the extraction of rare earth elements with a mixture of [N1444][P507] and TRPO, the process was found to involve both ion exchange and ion association. mdpi.com

Applications of this compound in Membrane-Based Separations

The unique properties of ionic liquids like this compound make them suitable for use in membrane-based separation processes, particularly in supported liquid membranes (SLMs).

Supported Liquid Membranes for Selective Transport

Supported liquid membranes (SLMs) are a type of membrane where a liquid phase is immobilized within the pores of a microporous support. uc.edu This liquid phase, which can be an ionic liquid like this compound, acts as a selective barrier for the transport of specific solutes between a feed solution and a stripping solution. uc.edumdpi.com The use of ionic liquids in SLMs is advantageous due to their low volatility, which enhances membrane stability. uc.edu

SLMs containing ionic liquids have been successfully employed for the selective recovery of metal ions. For example, an SLM with a bifunctional ionic liquid demonstrated highly selective transport of Ga(III), achieving a transport efficiency of 96.2%. mdpi.com This system showed high selectivity for Ga(III) over other metal ions such as Al(III), Mg(II), Cu(II), and Fe(II). mdpi.com The stability of SLMs is a critical factor for their practical application, and studies have shown that these membranes can exhibit excellent long-term stability over multiple transport cycles. mdpi.com

Facilitated Transport Mechanisms in this compound-Containing Membranes

The transport of solutes across an SLM containing a carrier like this compound occurs through a mechanism known as facilitated transport. uoanbar.edu.iq In this process, the carrier molecule selectively binds to the target solute at the feed-membrane interface, forming a complex. This complex then diffuses across the liquid membrane to the membrane-stripping interface, where the solute is released into the stripping phase. uoanbar.edu.iq The carrier then diffuses back to the feed-membrane interface to repeat the cycle.

This mechanism is a form of passive transport, as it does not require metabolic energy, but it is "facilitated" by the presence of the specific carrier protein or molecule. biosmartnotes.comnumberanalytics.com The rate of facilitated diffusion is typically much higher than simple diffusion and is dependent on the concentration gradient and the availability of the carrier. biosmartnotes.com The selectivity of the transport process is determined by the specific binding affinity between the carrier and the target solute. mdpi.com

Chromatographic Applications and Stationary Phase Development Utilizing this compound

Quaternary ammonium compounds, including this compound, find significant applications in chromatography, particularly as ion-pairing reagents in reversed-phase high-performance liquid chromatography (RP-HPLC).

In ion-pair reversed-phase chromatography (IP-RP), a charged compound like this compound is added to the mobile phase. elementlabsolutions.com This ion-pairing reagent dynamically modifies the stationary phase, creating a surface that can interact with charged analytes. For the analysis of negatively charged molecules like oligonucleotides, a positively charged ion-pairing agent is used to neutralize the charge and enhance retention on the hydrophobic stationary phase. elementlabsolutions.com

The choice of ion-pairing reagent and stationary phase is crucial for achieving optimal separation. Different ion-pairing reagents, such as triethylammonium (B8662869) acetate (B1210297) (TEAA) and N-hexylammonium acetate (HAA), can influence the retention behavior and selectivity of the separation. whiterose.ac.uk For instance, longer alkyl chain ion-pairing reagents can more effectively cover the stationary phase, leading to a size-dependent separation dominated by a dynamic anion-exchange process. whiterose.ac.uk

The development of novel stationary phases is also an active area of research to improve chromatographic performance. Specialized columns with features like larger pore diameters and enhanced stability at high pH and temperature are often required for the separation of complex molecules like oligonucleotides. elementlabsolutions.com The combination of specific ion-pairing reagents with advanced stationary phases allows for high-resolution separations of closely related species. dokumen.pub

Ion-Pair Chromatography Methodologies

Ion-pair chromatography (IPC) is a versatile technique within high-performance liquid chromatography (HPLC) used for the separation of ionic and highly polar analytes on reversed-phase columns. The fundamental principle of IPC involves the addition of an ion-pairing reagent to the mobile phase. technologynetworks.comcdhfinechemical.com This reagent is an ionic compound that possesses a charge opposite to that of the analyte and a nonpolar or hydrophobic tail. cdhfinechemical.com The interaction between the ion-pairing reagent and the analyte forms a neutral, hydrophobic ion-pair, which can then be retained and separated by a nonpolar stationary phase, such as C8 or C18. technologynetworks.com

This compound, as a quaternary ammonium salt, serves as a cationic ion-pairing reagent. Its primary role is to facilitate the separation of anionic analytes, such as organic acids, inorganic anions, and oligonucleotides. technologynetworks.comcdhfinechemical.com The positively charged this compound head group forms an electrostatic bond with the negatively charged analyte. The resulting neutral complex exhibits increased hydrophobicity due to the ethyl and hexyl alkyl chains, leading to enhanced retention on the reversed-phase column. obrnutafaza.hr

The effectiveness of the separation in IPC is governed by several factors related to the ion-pairing reagent:

Alkyl Chain Length: The length of the alkyl chains on the ion-pairing reagent is a critical parameter. Longer chains, such as the hexyl group in this compound, increase the hydrophobicity of the ion pair, leading to greater retention times. obrnutafaza.hr This allows for the fine-tuning of selectivity and resolution. The choice of chain length provides a mechanism to control the retention of analytes, a feature demonstrated by comparing reagents with different chain lengths, such as pentyl, hexyl, and heptyl groups. obrnutafaza.hr

Concentration: The concentration of the ion-pairing reagent in the mobile phase, typically in the range of 0.5 to 20 mM, directly influences analyte retention. technologynetworks.com Increasing the concentration generally leads to increased retention, although an optimal concentration must be determined to achieve the desired separation without causing excessive retention or system complications.

Mobile Phase Composition: The type and concentration of the organic modifier (e.g., acetonitrile (B52724) or methanol) in the mobile phase affect the elution of the ion pairs. These organic solvents compete with the analyte-reagent pairs for interaction with the stationary phase, thereby modulating retention times. technologynetworks.com

In the context of separating complex biological molecules like oligonucleotides, ion-pairing agents are crucial. While triethylammonium acetate (TEAA) and triethylamine (B128534) hexafluoroisopropanol (TEA-HFIP) are commonly used, the use of reagents with longer alkyl chains like hexylamine (B90201) has been shown to provide excellent resolution, sometimes comparable to or better than TEAA. waters.comresearchgate.net The this compound cation combines the structural features of both triethylamine and a hexyl group, suggesting its utility in achieving specific selectivity for anionic biomolecules. The mechanism involves the adsorption of the cationic agent onto the stationary phase surface, which then allows for an ion-exchange-like interaction with the anionic analytes. elementlabsolutions.com

| Parameter | Influence on Ion-Pair Chromatography | Typical Values/Effects |

| Reagent Alkyl Chain | Governs the hydrophobicity of the ion pair. | Longer chains (e.g., hexyl, heptyl) increase retention compared to shorter chains (e.g., pentyl). obrnutafaza.hr |

| Reagent Concentration | Affects the extent of ion-pair formation and retention. | Typically 0.005 M; adjustments can optimize separation. obrnutafaza.hr |

| Mobile Phase pH | Controls the ionization state of analytes and some reagents. | Must be set to ensure both analyte and reagent are charged. |

| Organic Modifier | Modulates the elution strength of the mobile phase. | Acetonitrile or methanol (B129727) are common; concentration is varied to control retention. technologynetworks.com |

Development of Novel Stationary Phases for Analytical Separations

Beyond its use as a mobile phase additive, this compound has been explored in the development of novel stationary phases, particularly those based on ionic liquids (ILs). Ionic liquids are salts with low melting points that possess unique properties such as high thermal stability and tunable selectivity, making them attractive for use as stationary phases in gas chromatography (GC) and HPLC. researchgate.net

A notable example is the investigation of this compound triethyl-n-hexylboride, an ionic liquid, as a potential stationary phase for GC. researchgate.netnih.gov Research into this compound revealed that it could be used at temperatures up to 130°C. However, it demonstrated poor stability in the presence of air and undesirable reactivity with certain polar solutes, which limited its broader application as a column packing material. researchgate.net This highlights both the potential and the challenges of designing functional ionic liquid stationary phases. The "dual nature" of some IL phases allows them to separate nonpolar compounds like a nonpolar phase and polar compounds like a polar phase, offering unique selectivity. researchgate.netresearchgate.net

The development of monolithic stationary phases represents another area where ions like this compound could be incorporated. Monolithic columns consist of a single, continuous porous rod, offering high permeability and efficiency. nih.govmuni.cz The surface chemistry of these columns can be tailored by copolymerizing functional monomers. muni.cz Quaternary ammonium compounds can be incorporated into the polymer structure to create stationary phases with anion-exchange capabilities. For instance, monomers like [2-(acryloyloxy)ethyl] trimethyl ammonium chloride have been used to create monolithic structures for separating proteins via ion-exchange. nih.gov By analogy, a monomer containing the this compound group could be synthesized and copolymerized to create a unique monolithic stationary phase with specific hydrophobic and ion-exchange characteristics derived from its ethyl and hexyl groups.

The versatility of ionic liquids allows for the creation of various types of stationary phases, including those based on dicationic ILs, polymeric ILs, and IL mixtures, to achieve desired separation selectivity and temperature stability. researchgate.net The this compound cation could serve as a building block in these advanced materials, contributing to the synthesis of stationary phases with tailored properties for specific, challenging analytical separations.

| Stationary Phase Type | Role of this compound Moiety | Potential Advantages & Challenges |

| Ionic Liquid (IL) GC Phase | The cation of the ionic liquid (e.g., this compound triethyl-n-hexylboride). researchgate.net | Advantages: Unique selectivity. researchgate.netChallenges: Limited thermal and chemical stability observed in early studies. researchgate.net |

| Polymer Monolithic Phase | As a functional group incorporated into the polymer backbone. | Advantages: Tailorable ion-exchange and hydrophobic properties; high permeability. nih.govChallenges: Requires synthesis of a suitable polymerizable monomer. |

| IL-Based HPLC Phase | Covalently bonded to a support like silica (B1680970) or as part of a polymeric IL coating. | Advantages: Multimodal separation capabilities (reversed-phase, ion-exchange). researchgate.netChallenges: Ensuring long-term stability and reproducibility of the phase. |

Computational Chemistry and Theoretical Modeling of Triethyl N Hexylammonium Systems

Molecular Dynamics Simulations of Triethyl-n-hexylammonium in Solution and Interphases

Molecular dynamics (MD) simulations are a cornerstone for studying the behavior of complex chemical systems, including ionic liquids and electrolytes containing this compound cations. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the positions and velocities of particles over time, revealing macroscopic properties from microscopic interactions. For systems involving quaternary ammonium (B1175870) cations, MD simulations elucidate interactions with solvents, anions, and interfaces, which are critical for applications in areas like anion exchange membranes and phase transfer catalysis.

The interactions between the this compound cation and its environment, whether a solvent or a counter-ion, are crucial to its chemical behavior. MD simulations are particularly adept at exploring these phenomena.

Solvation Dynamics: In solution, solvent molecules arrange around the this compound cation in distinct solvation shells. MD simulations can characterize the structure and dynamics of these shells. For quaternary ammonium ions, water preferentially solvates the counter-anion, especially at low hydration levels. The hydrophobic alkyl chains (three ethyl and one n-hexyl group) of the cation influence the local water structure, while the positively charged nitrogen center interacts with polar solvent molecules or anions. The balance between the cation's hydrophobic and electrostatic interactions dictates its solvation structure and, consequently, the properties of the solution.

Ion-Pairing: The this compound cation can form distinct structures with its counter-ion, ranging from solvent-separated ion pairs (SSIP) to contact ion pairs (CIP). The formation of these pairs is governed by electrostatics, steric hindrance from the alkyl chains, and solvent effects. In solvents with low dielectric constants, the formation of tight ion pairs and even larger aggregates is common for tetraalkylammonium salts. MD simulations can calculate the potential of mean force (PMF) between the cation and anion, revealing the free energy landscape of their association and dissociation. Studies on similar tetraalkylammonium ions show that the length of the alkyl chains and the nature of the anion significantly affect ion-pairing behavior. For instance, longer alkyl chains can sterically hinder close approach of the anion to the nitrogen center but also increase van der Waals interactions, influencing the stability and structure of the ion pair.

| Interaction Type | System Component 1 | System Component 2 | Typical Interaction Energy (kcal/mol) (Illustrative) | Key Findings from Simulations |

| Cation-Anion | This compound | Halide (e.g., Br⁻) | -85 to -100 | Formation of contact ion pairs (CIP) is common, especially in less polar solvents. |

| Cation-Solvent | This compound | Water (Oxygen) | -10 to -15 | Water molecules form structured hydration shells around the charged headgroup. |

| Alkyl Chain-Solvent | n-Hexyl Chain | Water | Hydrophobic Effect | Disruption of water's hydrogen bond network leads to hydrophobic association. |

In electrolytic systems, the mobility of ions governs properties like ionic conductivity. MD simulations are used to calculate key transport coefficients, such as self-diffusion coefficients and transference numbers, providing a molecular-level understanding of mass and charge transport.

The movement of the this compound cation through a medium is influenced by the viscosity of the solvent, temperature, and strong correlations with the movement of other ions. In ionic liquids, ion transport often deviates from the ideal behavior described by the Nernst-Einstein equation due to these strong ion-ion interactions. MD simulations can dissect these correlated motions. For example, studies on electrolytes containing other quaternary ammonium ions have shown that anions can move faster than the bulkier cations. The simulation of systems under an external electric field can also provide direct insight into ionic conductivity. The size and conformation of the this compound ion, with its flexible ethyl and hexyl chains, play a significant role in its diffusion, as larger ions generally exhibit lower mobility.

| Property | Ion/Molecule | Solvent | Simulated Value (Illustrative) | Significance |

| Self-Diffusion Coefficient (D) | This compound | Water | 0.5 x 10⁻⁹ m²/s | Measures the translational mobility of the ion in the electrolyte. |

| Self-Diffusion Coefficient (D) | Bromide (Br⁻) | Water | 1.8 x 10⁻⁹ m²/s | Anions are typically smaller and more mobile than bulky cations. |

| Ionic Conductivity (σ) | Bulk Electrolyte | Water | 5 S/m | Represents the overall ability of the solution to conduct an electric current. |

Quantum Chemical Calculations (e.g., DFT) for this compound Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are essential for obtaining accurate information about the electronic structure, geometry, and reactivity of molecules. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a system. For the this compound cation, DFT can be used to optimize its geometry, analyze its conformational preferences, and probe its electronic properties, which are fundamental to its chemical behavior.

The this compound cation possesses considerable conformational flexibility due to the rotation around its numerous carbon-carbon and carbon-nitrogen single bonds. The different spatial arrangements of the ethyl and n-hexyl groups are associated with different energies.

Conformational Analysis: This involves identifying the stable conformers (local minima on the potential energy surface) and the transition states that connect them. For tetraalkylammonium cations with long alkyl chains, a key finding is the competition between extended all-trans conformations and more compact gauche conformations. While all-trans chains are often lower in energy for shorter alkyl groups, intramolecular dispersion forces can stabilize folded or gauche conformers in longer chains. For the n-hexyl chain of this compound, DFT calculations can precisely determine the relative energies of various conformers, such as those with the hexyl chain in an extended or a folded arrangement.

Energy Landscape Mapping: By systematically exploring the conformational space, a potential energy surface (PES) can be mapped. This landscape reveals the relative populations of different conformers at a given temperature and the energy barriers for interconversion between them. For long-chain alkylammonium ions, the landscape can be complex, with many low-energy structures. This analysis is crucial for understanding how the cation's shape influences its interactions and functions, for example, in forming ordered layers in materials.

| Conformer of n-Hexyl Chain | Dihedral Angles (Illustrative) | Relative Energy (kcal/mol) (DFT Calculation) | Predicted Population at 298 K (Illustrative) |

| All-Trans | C-C-C-C = 180° | 0.00 (Reference) | ~70% |

| Gauche-1 | One C-C-C-C ≈ 60° | +0.6 | ~20% |

| Gauche-2 | Two C-C-C-C ≈ 60° | +1.2 | ~8% |

| Folded | Multiple gauche defects | +2.0 | ~2% |

DFT calculations provide a detailed picture of the electronic structure of the this compound cation. This includes the distribution of electron density, the nature of molecular orbitals, and the partial charges on each atom.

Electronic Structure: The positive charge in a quaternary ammonium cation is not localized solely on the nitrogen atom but is distributed among the neighboring carbon and hydrogen atoms due to inductive effects. DFT calculations can quantify these partial atomic charges, which are essential for developing accurate force fields for MD simulations. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key indicators of reactivity. For a saturated cation like this compound, the HOMO would be associated with the C-H and C-C sigma bonds, while the LUMO would be a high-energy, antibonding orbital. The large HOMO-LUMO gap is consistent with the known chemical stability of tetraalkylammonium cations.

Orbital Interactions: While the primary bonding is covalent, orbital interactions play a role in intermolecular forces. For example, the interaction between the orbitals of the cation and a counter-ion or solvent molecule determines the strength and geometry of ion pairs and solvation shells. Analysis of these interactions can explain trends in binding affinity and chemical reactivity.

Thermodynamic and Kinetic Modeling of this compound Involved Processes

Thermodynamic and kinetic modeling aims to predict the feasibility and rate of chemical processes involving this compound. These models often integrate data from both quantum chemical calculations and MD simulations to describe macroscopic behavior.

Thermodynamic Modeling: This area focuses on predicting equilibrium properties. For processes involving this compound, this could include modeling its partitioning between two immiscible phases or its solubility in various solvents. Thermodynamic models like COSMO-RS (Conductor-like Screening Model for Real Solvents) use quantum chemistry outputs to predict thermodynamic properties like activity coefficients and solubility without the need for extensive experiments. For example, such models can predict how the structure of the this compound cation influences the thermodynamic stability of a system, which is crucial for applications like gas separation or hydrate (B1144303) inhibition.

Kinetic Modeling: This

Reaction Pathway Elucidation

The study of reaction pathways is a cornerstone of physical organic chemistry, and computational chemistry provides a powerful lens through which to view the intricate details of chemical transformations. numberanalytics.com Elucidating a reaction mechanism involves identifying the sequence of elementary steps that connect reactants to products, including the characterization of any transient intermediates and the high-energy transition states that separate them. numberanalytics.com This knowledge is crucial for optimizing reaction conditions, controlling product selectivity, and designing novel chemical processes.

Computational chemists employ a variety of techniques to map out the potential energy surface (PES) of a reaction. The PES is a mathematical landscape that describes the energy of a molecular system as a function of its geometry. Reactants and products reside in energy minima on this surface, while transition states are located at saddle points, representing the energy barrier that must be overcome for the reaction to proceed.

A hypothetical decomposition of the this compound cation can be modeled to illustrate this approach. For instance, a Hofmann elimination reaction, a classic pathway for the decomposition of quaternary ammonium hydroxides, could be investigated for the this compound cation in the presence of a base. The reaction would proceed through a transition state leading to the formation of triethylamine (B128534), 1-hexene, and a water molecule.

Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), are commonly used to determine the geometries and energies of the stationary points along the reaction coordinate. These calculations can provide detailed information about the electronic structure, bond breaking and bond forming processes, and the activation energy of the reaction.

Below is a hypothetical data table summarizing the calculated thermodynamic properties for the stationary points in a modeled Hofmann elimination of this compound hydroxide (B78521). The values are illustrative of what a computational study would aim to determine.

| Species | Electronic Energy (Hartree) | ZPVE (kcal/mol) | ΔH (298 K, kcal/mol) | ΔG (298 K, kcal/mol) |

| Reactant Complex | -755.123456 | 185.3 | 0.0 | 0.0 |

| Transition State | -755.087654 | 183.1 | 22.5 | 40.2 |

| Product Complex | -755.145678 | 186.5 | -14.0 | -25.8 |

Note: ZPVE refers to the Zero-Point Vibrational Energy. ΔH and ΔG are the relative enthalpy and Gibbs free energy, respectively, with the reactant complex set as the reference.

From this hypothetical data, the activation enthalpy (ΔH‡) for the reaction would be 22.5 kcal/mol, and the reaction is exergonic with a Gibbs free energy change (ΔG) of -25.8 kcal/mol. Such detailed energetic information allows chemists to understand the feasibility and kinetics of the reaction pathway.

Binding Affinity and Complexation Studies